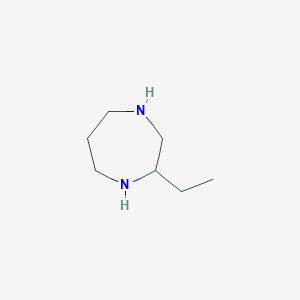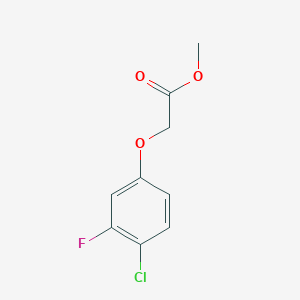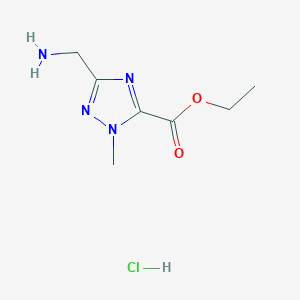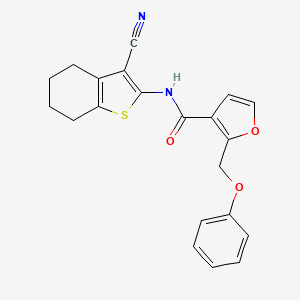
2-Ethyl-1,4-diazepane
Overview
Description
2-Ethyl-1,4-diazepane, also known as 1,4-Diazepane-2-ethyl, is a heterocyclic organic compound belonging to the family of diazepanes. It is a colorless oily liquid that is soluble in polar solvents .
Molecular Structure Analysis
The molecular formula of 2-Ethyl-1,4-diazepane is C7H16N2. Its InChI code is 1S/C7H16N2/c1-2-7-6-8-4-3-5-9-7/h7-9H,2-6H2,1H3 . This indicates that the molecule consists of a seven-membered ring containing two nitrogen atoms and five carbon atoms, with an ethyl group attached to one of the carbon atoms .Physical And Chemical Properties Analysis
2-Ethyl-1,4-diazepane is a liquid at room temperature . Its molecular weight is 128.22 . The compound is likely to have other physical and chemical properties typical of diazepanes, such as solubility in polar solvents .Scientific Research Applications
Synthesis of Chiral 1,4-Diazepanes
2-Ethyl-1,4-diazepane: plays a crucial role in the synthesis of chiral 1,4-diazepanes, which are significant due to their wide application in pharmaceuticals. An enzymatic intramolecular asymmetric reductive amination process has been developed to synthesize these chiral compounds. This method offers an effective approach for constructing chiral 1,4-diazepanes of pharmaceutical importance .
Biocatalysis
The compound is used in biocatalytic processes involving imine reductase-catalyzed intramolecular asymmetric reductive amination. This process is essential for the production of enantiomerically pure 1,4-diazepanes, which have diverse biological properties and are important in pharmaceutical synthesis .
Pharmaceutical Intermediates
As a structural unit, 2-Ethyl-1,4-diazepane is integral in creating intermediates for pharmaceuticals like Ripasudil and Suvorexant. Ripasudil is used for treating glaucoma and ocular hypertension, while Suvorexant is a treatment for primary insomnia .
Enantioselective Synthesis
The compound is involved in the enantioselective synthesis of various substituted 1,4-diazepanes. This is crucial for the development of drugs with specific desired effects, as the chirality of a drug can significantly influence its efficacy and safety .
Chemical Research and Development
In chemical R&D, 2-Ethyl-1,4-diazepane is used for exploring new methods of synthesizing heterocyclic compounds. It serves as a building block for constructing complex molecules that can have potential applications in medicinal chemistry .
Material Safety and Handling
The handling and storage of 2-Ethyl-1,4-diazepane are subjects of research due to its chemical properties. Understanding its safety profile, including associated hazards and precautionary statements, is essential for its application in various scientific research settings .
Future Directions
properties
IUPAC Name |
2-ethyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-7-6-8-4-3-5-9-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMAYWRNZMVHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,4-diazepane | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)

![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2927181.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)
![2-[(4-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2927190.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)
